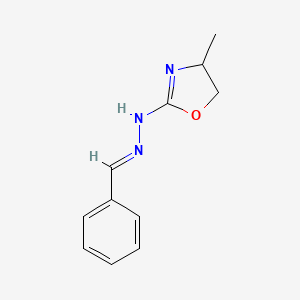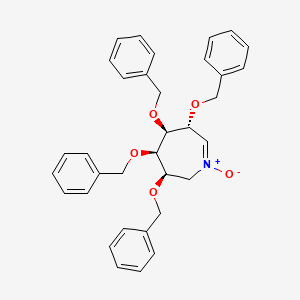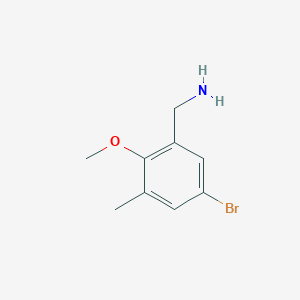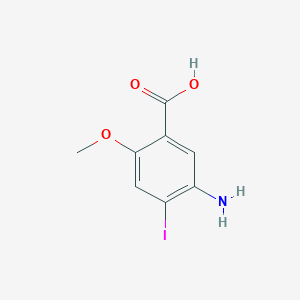
2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzylidenehydrazinyl group with a dihydrooxazole ring, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole typically involves a multi-step process. One common method is the condensation reaction between benzaldehyde and hydrazine hydrate to form benzylidenehydrazine. This intermediate is then reacted with 4-methyl-4,5-dihydrooxazole under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydrazinyl or oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce benzyl-substituted compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit matrix metalloproteinases and kinases, leading to antiproliferative effects. It also interacts with DNA, affecting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzylidenehydrazinyl)-4-methylthiazole
- 2-(2-Benzylidenehydrazinyl)-4-phenylthiazole
- 2-(2-Benzylidenehydrazinyl)-4-methyl-1,3-oxazole
Uniqueness
2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole stands out due to its unique combination of a benzylidenehydrazinyl group and a dihydrooxazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H13N3O/c1-9-8-15-11(13-9)14-12-7-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,14)/b12-7+ |
InChI Key |
RAIAMXCZWBNKRP-KPKJPENVSA-N |
Isomeric SMILES |
CC1COC(=N1)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(=N1)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)


![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)

![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)
![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)

![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
